molecular formula C17H18N2OS B5003728 N-(4-PHENYL-13-THIAZOL-2-YL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE

N-(4-PHENYL-13-THIAZOL-2-YL)BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE

Cat. No.: B5003728
M. Wt: 298.4 g/mol
InChI Key: XKHFLVTZNPUADI-UHFFFAOYSA-N
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Description

N-(4-Phenyl-13-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is a compound that combines a bicyclo[2.2.1]heptane scaffold with a thiazole ring and a phenyl group. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenyl-13-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . The thiazole ring can be introduced through a subsequent reaction involving appropriate thiazole precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenyl-13-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(4-Phenyl-13-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves interactions with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bicyclo[2.2.1]heptane scaffold provides structural rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Phenyl-13-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the combination of the bicyclo[2.2.1]heptane scaffold with a thiazole ring and a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-phenyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-16(14-9-11-6-7-13(14)8-11)19-17-18-15(10-21-17)12-4-2-1-3-5-12/h1-5,10-11,13-14H,6-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHFLVTZNPUADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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